molecular formula C16H17N5OS B12574739 N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide CAS No. 603946-50-5

N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B12574739
CAS No.: 603946-50-5
M. Wt: 327.4 g/mol
InChI Key: IIMMAVGIJKFYDQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a heterocyclic organic compound. It is known for its potential applications in various fields, including medicinal chemistry and biological research. The compound features a triazinoindole core, which is a structural motif often associated with biological activity.

Preparation Methods

The synthesis of N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazinoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol or sulfide reagent.

    Attachment of the acetamide moiety: This can be done through an acylation reaction using acetic anhydride or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be compared with other triazinoindole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.

Properties

CAS No.

603946-50-5

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H17N5OS/c1-9-3-6-12-11(7-9)14-15(21(12)2)18-16(20-19-14)23-8-13(22)17-10-4-5-10/h3,6-7,10H,4-5,8H2,1-2H3,(H,17,22)

InChI Key

IIMMAVGIJKFYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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